Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate
Overview
Description
“Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate” is a complex organic compound. It contains a benzodioxin group, which is a type of aromatic ether, and a glycinate group, which is a type of amino acid derivative.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxin ring, the introduction of the ethylsulfonyl group, and the coupling with the glycinate group. The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzodioxin ring, the ethylsulfonyl group, and the glycinate group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. For example, the benzodioxin ring might undergo electrophilic aromatic substitution, while the glycinate group might participate in reactions typical of amino acids.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the benzodioxin ring might confer aromaticity, while the glycinate group might confer polarity and the ability to participate in hydrogen bonding.Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk.
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it were a drug, future research might focus on optimizing its pharmacological properties and evaluating its efficacy and safety in clinical trials.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behaviors of the compound
properties
IUPAC Name |
methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(ethylsulfonyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-3-21(16,17)14(9-13(15)18-2)10-4-5-11-12(8-10)20-7-6-19-11/h4-5,8H,3,6-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTNCMQURUWXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC(=O)OC)C1=CC2=C(C=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138517 | |
Record name | Glycine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycinate | |
CAS RN |
1858251-37-2 | |
Record name | Glycine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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